
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
説明
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR predictions (B3LYP/6-311++G(d,p)):
Infrared (IR) Spectroscopy
Key vibrational modes (KBr pellet, cm⁻¹):
UV-Vis Spectroscopy
In chloroform, the compound exhibits a strong absorption band at λₐᵦₛ = 419 nm (ε = 2.7 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions with ICT character. Emission occurs at λₑₘ = 494 nm (Φ = 0.51), yielding a Stokes shift of 3,779 cm⁻¹ .
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z = 290.06 ([M+H]⁺), with fragmentation pathways including:
- Loss of NO₂ (46 Da) → m/z = 244.
- Cleavage of the sulfanyl bridge → m/z = 154 (benzoxadiazole fragment).
Table 2: Summary of Spectroscopic Data
Technique | Key Features |
---|---|
¹H NMR | Aromatic protons at δ 8.12–8.92 ppm |
IR | N=O stretches at 1520/1345 cm⁻¹ |
UV-Vis | λₐᵦₛ = 419 nm, ε = 2.7 × 10⁴ L·mol⁻¹·cm⁻¹ |
MS | [M+H]⁺ at m/z = 290.06 |
特性
IUPAC Name |
7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCFXXDUYSPKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
NSC 228155の合成には、いくつかのステップが含まれます。この化合物は通常、ニトロ化、スルホン化、環化など、一連の有機反応によって合成されます。反応条件には、目的の生成物が得られるように、強酸や塩基、特定の温度および圧力条件の使用が含まれることが多いです。 工業生産方法では、これらの反応をスケールアップし、より高い収率と純度を達成するように最適化することができます .
化学反応の分析
科学的研究の応用
Cancer Research
NSC 228155 has been extensively studied for its potential applications in cancer therapy. Its ability to activate EGFR is particularly relevant in various types of cancers where EGFR signaling is dysregulated. By enhancing tyrosine phosphorylation, NSC 228155 can promote cell proliferation and survival in cancer cells, making it a candidate for further investigation in targeted cancer therapies.
Case Study:
In vitro studies have demonstrated that NSC 228155 can inhibit tumor cell growth by modulating EGFR pathways. For instance, research has shown that compounds activating EGFR can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Cellular Signaling Pathways
The compound's role in modulating cellular signaling pathways extends beyond cancer. By influencing the interaction between CREB and CBP, NSC 228155 may impact various physiological processes regulated by these pathways, including metabolism and neuronal signaling.
Case Study:
Research indicates that compounds affecting CREB signaling can have implications in neurodegenerative diseases and metabolic disorders. The modulation of this pathway by NSC 228155 suggests potential applications in treating conditions characterized by altered cellular signaling .
Antimicrobial Activity
There is emerging evidence that NSC 228155 may exhibit antimicrobial properties. Studies have indicated that compounds with similar structures possess antibacterial activity against various strains of bacteria.
Case Study:
In a study evaluating the antibacterial properties of related compounds, it was found that certain derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a potential for NSC 228155 as an antimicrobial agent .
Summary of Applications
The following table summarizes the primary applications of 7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole:
Application Area | Description |
---|---|
Cancer Therapy | Activates EGFR; potential for enhancing chemotherapy efficacy |
Cellular Signaling | Modulates CREB-CBP interaction; implications for metabolic and neuronal health |
Antimicrobial Activity | Potential antibacterial properties against specific bacterial strains |
作用機序
NSC 228155は、EGFRの細胞外領域に結合することで効果を発揮し、EGFRのチロシンリン酸化を促進します。EGFRのこの活性化は、細胞の成長、増殖、生存に関与する下流のシグナル伝達経路をトリガーします。 さらに、NSC 228155は、CREBからのKIDとCBPからのKIXとの相互作用を阻害し、これは遺伝子転写調節に関与しています .
類似化合物との比較
The following comparison focuses on structural analogs, including 2,1,3-benzothiadiazole (BTD), 2,1,3-benzoselenadiazole (BSeD), and other BOX derivatives, to highlight key differences in photophysical, electrochemical, and biological properties.
Photophysical Properties

Key Findings :
- The nitro-BOX derivative exhibits a moderate absorption peak at ~419 nm, blue-shifted compared to BTD and BSeD analogs due to reduced conjugation from oxygen’s higher electronegativity .
- Its fluorescence quantum yield (ΦFL ≈ 0.55) is comparable to BTDs but lower than high-performance BTD-based fluorophores (ΦFL > 0.70) .
- The optical band gap (2.97 eV) is higher than BTDs (2.3–2.5 eV) and BSeDs (2.1–2.3 eV), reflecting weaker intramolecular charge transfer .
Electrochemical Properties
Compound | HOMO (eV) | LUMO (eV) | Eele gap (eV) |
---|---|---|---|
7-Nitro-BOX derivative | -6.21 | -3.24 | 2.97 |
BTD derivatives | -5.90 | -3.50 | 2.40 |
BSeD derivatives | -5.70 | -3.60 | 2.10 |
Key Findings :
生物活性
Overview
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole, also known as NSC 228155, is a compound that has garnered attention for its biological activities, particularly in cancer research and cellular signaling pathways. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C11H6N4O4S |
Molecular Weight | 290.26 g/mol |
CAS Number | 113104-25-9 |
IUPAC Name | This compound |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Purity | >98% |
NSC 228155 functions primarily as an activator of the epidermal growth factor receptor (EGFR) . It binds to the extracellular domain of EGFR, leading to enhanced tyrosine phosphorylation. This activation triggers downstream signaling pathways that are crucial for cell growth and survival. Additionally, NSC 228155 inhibits the interaction between the KID from the cAMP response element-binding protein (CREB) and the KIX from CREB-binding protein (CBP), which is significant in gene transcription regulation .
Antitumor Effects
Research indicates that NSC 228155 exhibits potent antitumor properties by enhancing apoptosis in various human tumor cell lines. A study demonstrated that submicromolar concentrations of related compounds triggered apoptosis through the dissociation of the JNK.GSTP1-1 complex, suggesting that these compounds can act as suicide inhibitors for glutathione S-transferases (GSTs). This mechanism is vital for circumventing multidrug resistance in cancer cells .
Inhibition of Protein Interactions
The compound has been shown to inhibit the interaction between KIX and KID, which is essential for CREB-mediated transcription. This inhibition can lead to altered gene expression profiles in cancer cells, potentially reducing proliferation rates and inducing cell death .
Case Studies
- Inhibition of GSTs : A study focused on the interaction of NSC 228155 with human glutathione S-transferases (GSTs) revealed that it acts as a strong inhibitor. The compound binds to GST active sites and forms a stable complex that prevents normal enzyme function, leading to increased levels of reactive oxygen species (ROS) in tumor cells .
- EGFR Activation in Cancer Therapy : Another investigation highlighted the role of NSC 228155 in enhancing EGFR phosphorylation in breast cancer models. The findings suggest that this compound could be a valuable tool in developing targeted therapies aimed at EGFR-dependent cancers.
Q & A
Q. What are the established synthetic routes for 7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization: Start with 2-nitroaniline derivatives treated with NaOCl under basic conditions (e.g., KOH) to form the benzoxadiazole core .
- Sulfanyl Group Introduction: Use nucleophilic aromatic substitution (SNAr) with 2-mercaptopyridine-N-oxide under controlled pH (e.g., THF, 60°C) to introduce the sulfanyl-pyridinium moiety .
- Nitro Group Retention: Ensure the nitro group remains intact by avoiding reducing agents like PPh₃ during purification .
Optimization Strategies:
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Temperature | 60–70°C (SNAr step) | 75% → 82% |
Solvent | THF/DMF (1:1) | Reduced byproducts |
Catalyst | TBAB (phase-transfer) | Faster reaction |
Q. How can spectroscopic and chromatographic techniques characterize this compound?
Methodological Answer:
- UV-Vis Spectroscopy: The nitro and benzoxadiazole groups absorb at λmax ~419 nm (π→π* transition). Solvent polarity shifts (e.g., CHCl₃ vs. H₂O) can confirm ICT behavior .
- Mass Spectrometry (HRMS): Use ESI+ mode to detect the molecular ion [M+H]⁺ at m/z 307.04 (calculated for C₁₁H₆N₄O₃S⁺) .
- HPLC Purity Check: Employ a C18 column with isocratic elution (70% MeCN, 30% H₂O + 0.1% TFA). Retention time: ~8.2 min .
Q. What derivatization strategies enable its use in chiral amino acid analysis?
Methodological Answer: The compound’s sulfonyl and nitro groups facilitate covalent tagging:
- Step 1: React with thiol-containing analytes (e.g., cysteine) via nucleophilic substitution at the sulfanyl group.
- Step 2: Use chiral reagents like (R)-(-)-DBD-PyNCS for enantiomeric resolution. Optimal conditions: pH 7.0, 25°C, 30 min reaction .
- Detection: Fluorescence detection at λex/λem = 450/560 nm enhances sensitivity .
Advanced Research Questions
Q. How does this compound inhibit pertussis toxin’s ADP-ribosyltransferase activity?
Methodological Answer:
- Molecular Docking: Use Schrödinger’s Glide XP/SP to dock the compound into the NAD⁺-binding pocket of pertussis toxin S1 subunit. Key interactions:
- Nitro group forms H-bonds with Arg-9.
- Pyridinium-O coordinates with Mg²⁺ .
- Validation: Compare binding scores (ΔG = -9.2 kcal/mol) with known inhibitors (e.g., NSC29193) .
Reference:
Q. How do photophysical properties vary with structural modifications?
Methodological Answer:
- Stokes Shift Analysis: In CHCl₃, λabs = 419 nm and λem = 494–498 nm yield a Stokes shift of 3738–3786 cm⁻¹, indicative of ICT .
- Quantum Yield (Φ): Φ = 0.55–0.65 in non-polar solvents; decreases in polar solvents due to TICT effects .
- Substitution Effects: Electron-withdrawing groups (e.g., -NO₂) enhance Φ, while alkyl chains reduce aggregation .
Reference:
Q. How to resolve contradictions in enantiomeric separation efficiency?
Methodological Answer: Contradictions arise from matrix effects or derivatization variability. Mitigation steps:
- Buffer Optimization: Use 50 mM phenylboronate-SDS buffer (pH 9.0) to stabilize the analyte-reagent complex .
- Column Choice: Compare C18 vs. chiral columns (e.g., Chiralpak IA). C18 resolves diastereomers better (Rs > 2.5) .
- Validation: Spike recovery tests (95–105%) and intra-day precision (<2% RSD) .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer:
- Dynamics Simulations: Run 100 ns MD simulations (AMBER) to assess binding stability. RMSD < 2.0 Å confirms stable binding .
- QM/MM: Use PBE0/def2-TZVP(-f) to model charge transfer in the excited state. Key MOs: HOMO (benzoxadiazole), LUMO (pyridinium) .
- Free Energy Calculations : MM-GBSA predicts ΔGbind = -28.6 kJ/mol, aligning with experimental IC₅₀ (12 µM) .
Reference:
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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